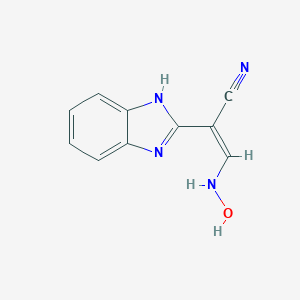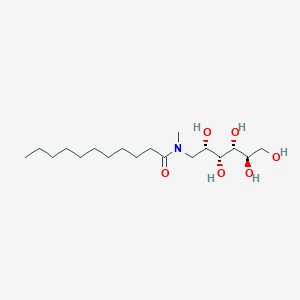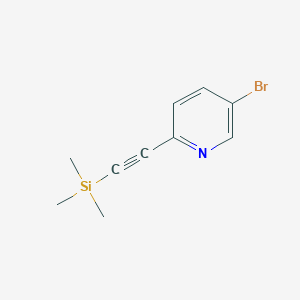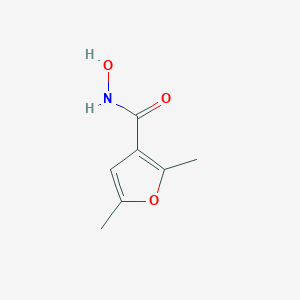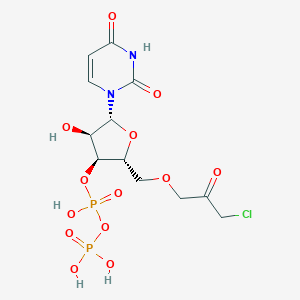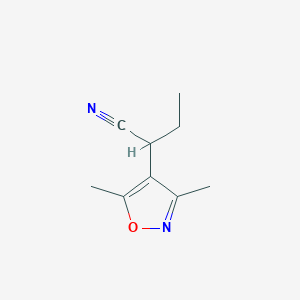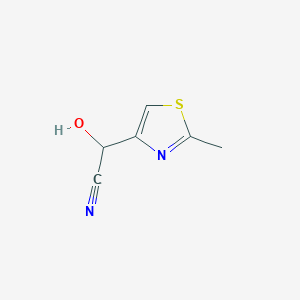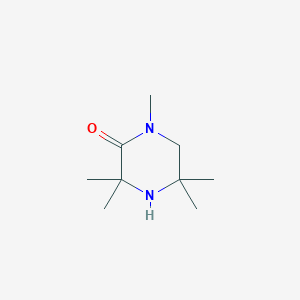
4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound is known for its ability to modify proteins and peptides, making it a valuable tool for studying protein function and interactions. In
Mechanism Of Action
The mechanism of action of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester involves the selective modification of proteins and peptides. The azide group on the compound reacts with the thiol group on cysteine residues in proteins and peptides, forming a covalent bond. This modification can alter the function and interactions of the protein or peptide, allowing researchers to study its properties in more detail.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester depend on the specific protein or peptide that is modified. In general, the modification of proteins and peptides can alter their function, stability, and interactions with other molecules. This can have downstream effects on cellular processes and physiological functions.
Advantages And Limitations For Lab Experiments
One of the key advantages of using 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester in lab experiments is its selectivity for cysteine residues in proteins and peptides. This allows researchers to selectively modify specific molecules, rather than modifying all proteins and peptides in a sample. However, there are also limitations to using this compound, including the potential for off-target effects and the need for careful optimization of experimental conditions.
Future Directions
There are several future directions for research on 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester. One area of interest is in the development of new methods for protein modification using this compound. This could include the development of new catalysts or modifications to the compound structure to improve its selectivity and efficiency. Another area of interest is in the application of this compound in the study of specific proteins and peptides, including those involved in disease processes. Finally, there is potential for the development of new drugs and therapies based on the modification of specific proteins using this compound.
Synthesis Methods
The synthesis of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester involves several steps. The first step involves the reaction of 2-nitrobutyric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methoxyphenol in the presence of a base to form the corresponding ester. The final step involves the reaction of the ester with sodium azide in the presence of a catalyst to form the azide compound.
Scientific Research Applications
4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester has found several applications in scientific research. One of the key applications is in the study of protein function and interactions. This compound can be used to selectively modify proteins and peptides, allowing researchers to study their function and interactions with other molecules. It has also been used in the development of new drugs and therapies, as well as in the study of enzyme mechanisms.
properties
CAS RN |
113719-06-5 |
|---|---|
Product Name |
4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester |
Molecular Formula |
C19H28N4O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methoxyphenyl) 4-azido-2-nitrobutanoate |
InChI |
InChI=1S/C19H28N4O5/c1-18(2,3)13-10-12(27-7)11-14(19(4,5)6)16(13)28-17(24)15(23(25)26)8-9-21-22-20/h10-11,15H,8-9H2,1-7H3 |
InChI Key |
WYKZJPKNYAXRDD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C(CCN=[N+]=[N-])[N+](=O)[O-])C(C)(C)C)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C(CCN=[N+]=[N-])[N+](=O)[O-])C(C)(C)C)OC |
synonyms |
4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



